((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone
Description
((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone is a chiral bicyclic compound featuring a strained aziridine ring (3-membered) fused with a pyrrolidine moiety (5-membered). The stereochemistry at the 2R and 3S positions introduces distinct conformational rigidity, which may influence its reactivity and biological interactions.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
[(2R,3S)-3-methylaziridin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C8H14N2O/c1-6-7(9-6)8(11)10-4-2-3-5-10/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
HXWVNYUBMSASCA-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N1)C(=O)N2CCCC2 |
Canonical SMILES |
CC1C(N1)C(=O)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone typically involves the formation of the aziridine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of an appropriate aziridine precursor with a pyrrolidine derivative under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The aziridine and pyrrolidine rings can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The aziridine and pyrrolidine rings can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Research and Market Considerations
- Market Viability: Pyrrolidin-1-yl methanones () are commercially produced, but the aziridine-containing target compound’s synthesis complexity may limit scalability. Cost estimates for similar compounds range from $50–$500/g depending on purity and scale .
- Research Gaps : Direct biological data for the target compound are absent in the evidence. Future studies should evaluate its stability, receptor affinity (e.g., CB1 or enzyme targets), and toxicity relative to pyrrolidine/aziridine hybrids.
Biological Activity
((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of an aziridine ring and a pyrrolidine moiety. Its unique structural features suggest potential interactions with biological systems, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, detailing its pharmacological properties, potential therapeutic applications, and related case studies.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 166.22 g/mol. The compound's stereochemistry is crucial for its biological activity, as the chiral center at the aziridine carbon can influence binding interactions with biological targets.
Pharmacological Potential
Research indicates that compounds containing aziridine and pyrrolidine rings exhibit diverse biological activities, including:
- Antitumor Activity : Compounds structurally similar to this compound have shown enhanced antitumor effects in preclinical studies. For instance, certain derivatives have been evaluated for their ability to inhibit specific kinases involved in oncogenic signaling pathways .
- Cytokine Signaling Modulation : The involvement of Janus kinase (JAK) family members in cytokine signaling suggests that this compound may influence immune responses. Selective inhibition of JAK1 has been associated with improved outcomes in various diseases .
Mechanistic Studies
The biological activity of this compound can be attributed to its ability to interact with specific protein targets. Interaction studies have focused on:
- Kinase Inhibition : The compound may act as a selective inhibitor of kinases involved in cancer progression. For example, it has been suggested that compounds with similar structures can effectively inhibit JAK1, leading to reduced phosphorylation of STAT3, a key player in tumor growth and survival .
Antitumor Efficacy
In a preclinical study involving non-small-cell lung cancer (NSCLC), compounds related to this compound demonstrated significant antitumor activity when combined with established therapies like EGFR inhibitors. These findings highlight the potential for this compound to enhance therapeutic efficacy in resistant cancer models .
| Study Focus | Findings | Implications |
|---|---|---|
| NSCLC Treatment | Enhanced antitumor activity when combined with EGFR inhibitors | Potential for combination therapies in resistant cancer types |
| JAK/STAT Pathway Inhibition | Selective inhibition of JAK1 led to reduced STAT3 activation | Could improve outcomes in diseases driven by aberrant cytokine signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
